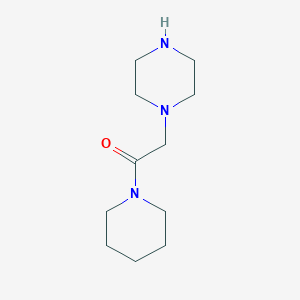

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHXUJGLAFXWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375160 | |

| Record name | 1-(2-oxo-2-piperidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70558-13-3 | |

| Record name | 1-(2-oxo-2-piperidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70558-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the piperazine derivative, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. This compound holds potential as a building block in medicinal chemistry and drug discovery due to the presence of both piperazine and piperidine scaffolds, which are common moieties in pharmacologically active agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, and summarizes key quantitative data.

Synthetic Strategy

The most direct and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between piperazine and a suitable haloacetylated piperidine. Specifically, the reaction involves the N-alkylation of piperazine with 1-(2-chloroacetyl)piperidine. This two-step synthesis is outlined below.

Step 1: Synthesis of the Electrophilic Intermediate, 1-(2-Chloroacetyl)piperidine

The synthesis begins with the acylation of piperidine with chloroacetyl chloride. This reaction forms the key electrophilic intermediate, 1-(2-chloroacetyl)piperidine.

Step 2: N-Alkylation of Piperazine

The final step involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbon of the chloroacetyl group of 1-(2-chloroacetyl)piperidine. This reaction forms the target molecule, this compound. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion and minimizing the formation of the dialkylated product. Alternatively, an external inorganic or organic base can be employed.

Experimental Protocols

Synthesis of 1-(2-Chloroacetyl)piperidine

Materials:

-

Piperidine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-chloroacetyl)piperidine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

Materials:

-

1-(2-Chloroacetyl)piperidine

-

Piperazine (anhydrous)

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Potassium carbonate (optional, as an external base)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask, add 1-(2-chloroacetyl)piperidine (1.0 equivalent) and a significant excess of anhydrous piperazine (e.g., 5-10 equivalents).

-

Add anhydrous acetonitrile or DMF as the solvent.

-

If a smaller excess of piperazine is used, add an external base such as potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining piperazine salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by crystallization to afford pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | -9 |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid | -22 |

| 1-(2-Chloroacetyl)piperidine | C₇H₁₂ClNO | 161.63 | Colorless to pale yellow oil | N/A |

| Piperazine | C₄H₁₀N₂ | 86.14 | White crystalline solid | 106-110 |

| This compound | C₁₁H₂₁N₃O | 211.30 | Solid | Not Reported |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.5-1.7 ppm and 3.4-3.6 ppm), the piperazine ring protons (typically around 2.4-2.9 ppm), and the methylene protons of the acetyl group (a singlet around 3.1-3.3 ppm). The NH proton of the piperazine ring would appear as a broad singlet. |

| ¹³C NMR | Carbon signals for the piperidine ring (typically in the range of 24-26 ppm and 43-47 ppm), the piperazine ring (around 45-55 ppm), the methylene carbon of the acetyl group (around 60 ppm), and the carbonyl carbon (around 168-172 ppm). |

| IR (cm⁻¹) | A strong absorption band for the amide C=O stretch (around 1640-1660 cm⁻¹), C-N stretching bands, and N-H stretching for the secondary amine of the piperazine ring (a broad band around 3200-3400 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ at approximately 211.30 and/or the protonated molecular ion peak [M+H]⁺ at approximately 212.31. |

Note: The exact chemical shifts and peak positions will depend on the solvent and instrument used for analysis.

Visualization of the Synthetic Workflow

The logical flow of the synthesis of this compound can be visualized as a two-step process, starting from commercially available precursors.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a detailed and scientifically sound methodology for the synthesis of this compound. The described two-step process, involving the initial formation of 1-(2-chloroacetyl)piperidine followed by N-alkylation of piperazine, is a robust and scalable approach. While specific experimental data from a single literature source is not available, the provided protocols are based on well-established chemical principles and analogous reactions, offering a reliable starting point for researchers in the field. The characterization data presented, though predictive, serves as a useful reference for the analysis of the synthesized compound. This guide is intended to facilitate the preparation of this valuable building block for applications in drug discovery and development.

Physicochemical Properties of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases, computational predictions, and data on structurally related compounds. It includes key physicochemical parameters, detailed experimental protocols for their determination, and a discussion of the potential biological significance of this compound class, visualized through a proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational data and practical methodologies for further investigation.

Introduction

This compound is a piperazine derivative with a chemical structure that suggests potential biological activity. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects[1][2][3]. The combination of a piperazine and a piperidine moiety in this molecule suggests a complex interplay of basicity and lipophilicity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental physicochemical properties of this compound is therefore a crucial first step in its evaluation as a potential drug candidate.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of this compound are not extensively available in the public domain. The data presented in this section are derived from supplier information and computational predictions.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | PubChem CID: 2760439 |

| Molecular Formula | C₁₁H₂₁N₃O | Santa Cruz Biotechnology[4] |

| Molecular Weight | 211.30 g/mol | Santa Cruz Biotechnology[4] |

| CAS Number | 70558-13-3 | Santa Cruz Biotechnology[4] |

| IUPAC Name | 1-(2-oxo-2-(piperidin-1-yl)ethyl)piperazine | PubChem CID: 2760439 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Predicted to be soluble | Based on the hydrophilicity of the piperazine and amide moieties. |

| pKa (most basic) | ~8.5 - 9.5 | Estimated based on piperazine (pKa ~9.73) and the electron-withdrawing effect of the adjacent carbonyl group.[5] |

| logP | ~0.5 - 1.5 | Estimated based on the contribution of the piperidine and substituted piperazine fragments. |

Note: The predicted values are estimations based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties. These protocols are general and can be adapted for the characterization of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined by heating a small sample and observing the temperature at which the phase change occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the solid compound to a glass vial containing a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials until equilibrium is reached. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking samples at 24, 48, and 72 hours).

-

Once equilibrium is achieved, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate to a suitable concentration and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[9][10]

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water. A co-solvent like methanol or DMSO can be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution at a constant rate.

-

If the compound is a base (as expected for a piperazine derivative), titrate with the standardized HCl solution. Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection.

-

The pKa is equal to the pH at the half-equivalence point.[11][12][13]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

n-Octanol and purified water

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.

-

Prepare a stock solution of the compound in either pre-saturated water or pre-saturated n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the piperazine scaffold is a well-established pharmacophore in a multitude of biologically active compounds. Derivatives of piperazine have been reported to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3]

Anticancer Potential

Many piperazine derivatives have demonstrated significant anticancer activity. One of the proposed mechanisms involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting components of this cascade, piperazine-containing compounds can potentially halt tumor growth and induce apoptosis.

Caption: Proposed inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Neuroprotective and Antioxidant Potential

Certain piperazine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. One relevant pathway is the IL-6/Nrf2 positive feedback loop, which plays a role in the cellular response to oxidative stress. By modulating this pathway, piperazine compounds could potentially protect neuronal cells from oxidative damage.

Caption: Proposed modulation of the IL-6/Nrf2 antioxidant response pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the initial physicochemical and biological characterization of this compound.

Caption: General workflow for the characterization of a novel compound.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the provided protocols and theoretical considerations offer a robust framework for future research. The diverse biological activities of related piperazine derivatives suggest that this compound may hold therapeutic potential, warranting further investigation into its pharmacological profile. The experimental workflows and proposed signaling pathways outlined herein serve as a starting point for researchers to design and execute studies aimed at elucidating the full chemical and biological character of this intriguing molecule.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. 4-[2-Oxo-2-(Piperidin-1-Yl)ethyl]piperazin-1-Ium | C11H22N3O+ | CID 91826681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uregina.ca [uregina.ca]

- 7. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 8. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Mechanistic Overview

For Immediate Release: Shanghai, China – December 27, 2025 – The therapeutic landscape is continually evolving with the exploration of novel chemical entities. One such molecule, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, has garnered interest within the scientific community. While comprehensive research dedicated solely to this specific compound remains nascent, an in-depth analysis of its structural components—the piperazine and piperidine moieties—provides a foundational understanding of its potential mechanisms of action. This technical guide aims to synthesize the current understanding of related compounds to postulate the likely biological activities and research avenues for this compound, targeting researchers, scientists, and drug development professionals.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities.[1][2][3] These activities span a broad therapeutic spectrum, including antimicrobial, antidepressant, anticonvulsant, antipsychotic, and anti-inflammatory effects.[1] The versatility of the piperazine moiety stems from its ability to be readily modified, influencing physicochemical properties such as solubility and bioavailability, and allowing for precise interactions with various biological targets.[4]

Similarly, the piperidine ring is another privileged structure in drug discovery, present in a multitude of therapeutic agents.[5] Its inclusion in a molecule can significantly impact its pharmacological profile.

Given the absence of direct research on this compound, this guide will explore the established mechanisms of action of structurally related piperazine-containing compounds to provide a predictive framework for its potential biological targets and signaling pathways.

Postulated Mechanisms of Action

Based on the extensive literature on piperazine derivatives, several potential mechanisms of action for this compound can be hypothesized.

Neurological and Psychiatric Applications

Many piperazine-containing compounds exhibit significant activity within the central nervous system. A prominent example is their anthelmintic action, which is mediated through agonist effects on the inhibitory γ-aminobutyric acid (GABA) receptor in parasites, leading to paralysis.[6] While the selectivity for invertebrate GABA receptors is a key feature for this indication, the potential for interaction with vertebrate GABA receptors or other neurotransmitter systems cannot be dismissed.

Furthermore, derivatives of piperazine are well-established as antipsychotic agents. One study highlighted a multi-target approach where a piperazine derivative exhibited high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[7] This multi-receptor binding profile is often desirable for achieving therapeutic efficacy while minimizing side effects. It is plausible that this compound could interact with a similar spectrum of receptors, warranting investigation into its potential as a modulator of dopaminergic and serotonergic signaling.

The potential for anticonvulsant activity is another area of interest, as some piperazine derivatives have shown efficacy in preclinical models of seizures.[4]

Anti-inflammatory and Analgesic Properties

The piperazine scaffold has been incorporated into molecules demonstrating anti-inflammatory and analgesic effects.[8][9] The precise mechanisms can vary, but may involve the modulation of inflammatory pathways or interaction with pain-related receptors.

Anti-proliferative and Anticancer Activity

Recent research has explored the potential of piperazine derivatives as anticancer agents.[10] Studies have shown that certain derivatives can induce cell death in cancer cell lines through various mechanisms, including the induction of apoptosis and autophagy.[10] The cytotoxic and anti-proliferative properties of novel 1-(2-aryl-2-adamantyl)piperazine derivatives, for instance, have been demonstrated against melanoma cells.[11]

Future Research Directions and Experimental Protocols

To elucidate the specific mechanism of action of this compound, a systematic and multi-faceted research approach is necessary. The following provides a high-level overview of potential experimental workflows.

Initial Screening and Target Identification

A logical first step would be to perform a broad panel of in vitro binding and functional assays to identify potential biological targets. This could be visualized as follows:

Caption: Initial screening workflow for target identification.

In-depth Mechanistic Studies

Once primary targets are identified, more detailed in vitro and in vivo studies would be required to characterize the compound's pharmacological effects.

Signaling Pathway Analysis:

Should the initial screening reveal interaction with a G-protein coupled receptor (GPCR), a subsequent step would be to delineate the downstream signaling cascade.

Caption: Postulated GPCR signaling pathway.

Quantitative Data Summary:

As research progresses, quantitative data from various assays would be crucial. While no specific data exists for the title compound, a template for presenting such data is provided below.

| Assay Type | Target | Metric | Value |

| Binding Affinity | e.g., Dopamine D2 Receptor | Ki (nM) | TBD |

| Functional Potency | e.g., 5-HT1A Receptor | EC50 (nM) | TBD |

| Enzyme Inhibition | e.g., DPP-IV | IC50 (µM) | TBD |

| Cell Viability | e.g., MCF-7 Cancer Cells | GI50 (µM) | TBD |

TBD: To be determined through future experimental studies.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure, featuring both piperazine and piperidine rings, suggests a high potential for diverse pharmacological activities. Drawing parallels from the extensive research on related compounds, promising avenues for investigation include its effects on the central nervous system, inflammatory pathways, and cancer cell proliferation. The proposed experimental workflows provide a roadmap for future research that will be critical in uncovering the therapeutic potential of this novel compound. The scientific community eagerly awaits dedicated studies that will shed light on the precise biological functions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]

An In-depth Technical Guide to the In Vitro Metabolic Stability of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic stability of the novel compound, 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. The piperazine scaffold is a prevalent feature in many commercially successful drugs, but it can also present metabolic liabilities.[1] Understanding the metabolic fate of new chemical entities containing this moiety is crucial for early-stage drug development. This document details the experimental protocols for assessing metabolic stability using liver microsomes and hepatocytes, presents hypothetical metabolic stability data, and illustrates potential metabolic pathways. The information herein is intended to guide researchers in designing and interpreting in vitro drug metabolism studies for similar piperazine derivatives.

Introduction

The piperazine ring is a common structural motif in medicinal chemistry, found in a wide array of therapeutic agents.[2][3] Its presence can confer favorable physicochemical properties; however, it is also susceptible to various metabolic transformations, which can significantly impact a drug candidate's pharmacokinetic profile.[1] The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a critical parameter evaluated during drug discovery and development.[4] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites.[5]

This guide focuses on the in vitro metabolic stability of this compound, a compound of interest for further development. We will explore its stability in the presence of liver microsomal enzymes and hepatocytes, which are the primary in vitro systems for predicting in vivo metabolism.[4][6]

Quantitative Metabolic Stability Data

The following tables summarize the hypothetical in vitro metabolic stability data for this compound in human and rat liver microsomes and hepatocytes. These values are representative and intended for illustrative purposes.

Table 1: Metabolic Stability in Human and Rat Liver Microsomes

| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |

| Half-Life (t½, min) | 28.8 | 12.0 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 48.1 | 115 |

| % Remaining at 60 min | 22% | 5% |

Data is hypothetical and for illustrative purposes.

Table 2: Metabolic Stability in Human and Rat Hepatocytes

| Parameter | Human Hepatocytes | Rat Hepatocytes |

| Half-Life (t½, min) | 45.2 | 25.8 |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 20.9 | 140 |

| % Remaining at 120 min | 35% | 15% |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.[7]

Materials:

-

This compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

-

NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)[7]

-

Phosphate Buffer (0.1 M, pH 7.4)[8]

-

Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance), Warfarin (low clearance)

-

Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.[1]

-

In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) to the buffer.[1]

-

Pre-warm the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.[8]

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.[7]

-

Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.[7]

Materials:

-

This compound (10 mM stock in DMSO)

-

Cryopreserved Human and Rat Hepatocytes

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

-

Control Compounds: 7-Hydroxycoumarin (Phase II metabolism), Testosterone (Phase I metabolism)

-

Acetonitrile (ACN) with an internal standard

Procedure:

-

Thaw the cryopreserved hepatocytes and assess viability (typically >85% is required).[7]

-

Suspend the hepatocytes in the incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.[8]

-

Add the hepatocyte suspension to a 96-well plate.

-

Add the test compound to the wells at a final concentration of 1 µM.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.

-

Centrifuge the samples to pellet cell debris.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

Caption: Workflow for in vitro metabolic stability assays.

Hypothetical Metabolic Pathway

Based on common metabolic pathways for piperazine derivatives, the following signaling pathway illustrates potential biotransformations of this compound.[9][10]

Caption: Potential metabolic pathways for the title compound.

Discussion

The hypothetical data suggests that this compound is moderately stable in human liver microsomes and hepatocytes, with a more rapid metabolism observed in the corresponding rat systems. This species difference is a common observation in drug metabolism studies.[9] The primary routes of metabolism for piperazine-containing compounds typically involve oxidation, hydroxylation, and N-dealkylation, catalyzed mainly by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[10][11]

The piperazine ring itself can undergo oxidation at the nitrogen atoms.[9] Additionally, the ethyl linker and the piperidine ring are potential sites for hydroxylation. N-dealkylation could lead to the cleavage of the ethylpiperidine moiety from the piperazine ring. Subsequent Phase II metabolism, such as glucuronidation of hydroxylated metabolites, would further facilitate excretion.

Conclusion

This technical guide has outlined the key aspects of assessing the in vitro metabolic stability of this compound. The provided experimental protocols and hypothetical data serve as a valuable resource for researchers working on the preclinical development of this and other piperazine derivatives. Understanding the metabolic profile early in the drug discovery process is essential for optimizing pharmacokinetic properties and selecting candidates with a higher probability of success in clinical development. Further studies, including metabolite identification and reaction phenotyping, are recommended to fully characterize the metabolic fate of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

- 6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Permeability of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties, solubility, and permeability of the compound 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine. While experimental data for this specific molecule is not publicly available, this document outlines its predicted characteristics based on computational models and details the standard experimental protocols essential for its empirical evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the compound's potential behavior and the methodologies to verify it.

Introduction

The successful development of an orally administered drug candidate is critically dependent on two fundamental physicochemical properties: aqueous solubility and membrane permeability. Solubility dictates the maximum concentration of a drug that can be achieved in the gastrointestinal fluid, a prerequisite for absorption. Permeability governs the rate at which the drug molecule can traverse the intestinal epithelium to enter systemic circulation. A compound must possess an optimal balance of both properties to achieve adequate oral bioavailability.

This document focuses on this compound, a molecule of interest in medicinal chemistry. In the absence of published experimental data, this guide provides a robust framework for its initial assessment by presenting computationally predicted properties and detailing the gold-standard experimental protocols for determining its solubility and permeability profiles.

Predicted Physicochemical Properties

Computational tools provide valuable, rapid insights into a molecule's likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes the key predicted physicochemical descriptors for this compound, which are crucial for interpreting its potential solubility and permeability.[1]

| Property | Predicted Value | Source | Implication for Drug Development |

| Molecular Weight | 211.30 g/mol | PubChem | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption. |

| XLogP3 | 0.5 | PubChem | Indicates a relatively hydrophilic nature. May suggest good aqueous solubility but potentially lower passive permeability. |

| Hydrogen Bond Donors | 1 | PubChem | Low number of donors, which is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | PubChem | A moderate number of acceptors, which can influence solubility and interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 40.2 Ų | PubChem | This value is well below the 140 Ų threshold, suggesting a high probability of good cell membrane permeability. |

| Rotatable Bond Count | 4 | PubChem | A low number of rotatable bonds indicates conformational rigidity, which is generally favorable for binding and bioavailability. |

Table 1: Predicted Physicochemical Properties of this compound.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[2][3]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method measures the saturation solubility of a compound in a specific buffer after a prolonged incubation period to ensure equilibrium is reached between the solid and dissolved states.[2][4][5]

Principle: An excess amount of the solid compound is added to a buffer solution of known pH. The mixture is agitated until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the resulting saturated solution is quantified.[5][6]

Methodology:

-

Preparation: Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into a glass vial.[2]

-

Incubation: Add a precise volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[2]

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][4]

-

Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid from the saturated solution. Centrifugation can also be used prior to filtration.[3]

-

Quantification: Analyze the clear filtrate to determine the compound's concentration. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), comparing the response against a standard curve.[3][4][6]

-

Data Reporting: The final solubility is reported in units of µg/mL or µM.[3]

Permeability Assessment

Permeability is the measure of a drug's ability to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive diffusion.[7][8] For a more comprehensive assessment that includes active transport, the Caco-2 cell permeability assay is the industry standard.[9][10][11]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a simplified method for assessing only passive diffusion, avoiding the complexities of active transport and metabolism.[7] It is a cost-effective way to rank compounds in early drug discovery.[7]

Principle: The assay utilizes a 96-well microplate system where a filter plate (donor plate) is coated with an artificial lipid membrane and placed on top of an acceptor plate. The test compound diffuses from the donor well, through the lipid membrane, into the acceptor well.[7][8]

Methodology:

-

Membrane Preparation: Coat the membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[12][13]

-

Solution Preparation: Prepare the test compound in an aqueous buffer (e.g., PBS, pH 7.4) at a known starting concentration (Cinitial). Also, fill the wells of the acceptor plate with buffer.[12]

-

Assay Assembly: Add the test compound solution to the donor wells. Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".[8]

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8][13]

-

Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[8]

-

Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations from the donor and acceptor wells and the incubation parameters.

Advanced Permeability Assessment: Caco-2 Assay

For a more biologically relevant assessment, the Caco-2 permeability assay is recommended. Caco-2 cells are human colon adenocarcinoma cells that, when cultured for approximately 21 days, differentiate to form a monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters.[10][11] This model can assess passive diffusion, active transport, and efflux mechanisms.[10][11] An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[11]

Conclusion

Based on its computationally predicted physicochemical properties, this compound shows promise as a potential drug candidate. Its molecular weight and topological polar surface area are well within the ranges associated with good oral absorption. The predicted XLogP suggests a hydrophilic character, which may lead to good aqueous solubility but could temper passive permeability.

To confirm these predictions, this guide provides detailed, industry-standard protocols for the experimental determination of thermodynamic solubility and passive membrane permeability. Performing the shake-flask solubility assay and the PAMPA will provide crucial initial data. For compounds progressing to later stages, the Caco-2 assay is essential for a complete understanding of intestinal transport, including the potential for active efflux. The successful application of these methods will enable a robust evaluation of this compound's potential as an orally bioavailable therapeutic agent.

References

- 1. 4-[2-Oxo-2-(Piperidin-1-Yl)ethyl]piperazin-1-Ium | C11H22N3O+ | CID 91826681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. enamine.net [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a novel chemical entity with a piperazine core, a structural motif found in numerous pharmacologically active compounds. The piperazine ring and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic effects.[1][2][3] However, some piperazine derivatives have also been associated with toxic effects, such as neurotoxicity, cardiotoxicity, and hepatotoxicity.[4][5][6] Therefore, a thorough preliminary toxicity screening is a critical step in the early-stage development of this compound to assess its safety profile and identify any potential liabilities before proceeding to more extensive preclinical and clinical studies.[7][8]

This technical guide provides a comprehensive overview of the recommended in vitro and in vivo assays for the preliminary toxicity screening of this compound. It includes detailed experimental protocols, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways to facilitate a thorough and systematic evaluation.

Experimental Workflow for Preliminary Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary toxicity screening of a novel compound like this compound.

Caption: Experimental workflow for toxicity screening.

In Vitro Toxicity Screening

In vitro assays are fundamental for the initial assessment of a compound's toxicity, providing crucial data on its effects at the cellular level. These assays are cost-effective, have high throughput, and are ethically preferable to extensive early-stage animal testing.[9][10]

Cytotoxicity Assays

Cytotoxicity assays are designed to determine the concentration of a compound that is toxic to cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration at which a substance inhibits a biological process by 50%.[11]

Experimental Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[11]

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, H9c2 for cardiotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[11]

-

MTT Addition and Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[11]

-

Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm.[11]

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium, which indicates a loss of cell membrane integrity.[12]

-

Cell Treatment: Treat cells with various concentrations of the test compound as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[12]

-

Supernatant Collection: After incubation, collect an aliquot of the cell culture supernatant.[12]

-

LDH Activity Measurement: Add the supernatant to a reaction mixture containing lactate and NAD+, and measure the rate of NADH formation spectrophotometrically.[12]

-

Data Presentation:

| Cell Line | Assay | Exposure Time (h) | IC50 (µM) [Mean ± SD] |

| HepG2 (Liver) | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| H9c2 (Heart) | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HEK293 (Kidney) | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HepG2 (Liver) | LDH | 24 | Data to be determined |

| H9c2 (Heart) | LDH | 24 | Data to be determined |

| HEK293 (Kidney) | LDH | 24 | Data to be determined |

Genotoxicity Assays

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations, which can lead to cancer or heritable defects.[7][13]

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. It tests the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesizing state.[14][15]

-

Test Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Procedure: Plate the bacterial strains with various concentrations of the test compound on a minimal agar medium lacking histidine.

-

Scoring: Count the number of revertant colonies after incubation. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

-

-

In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[14][15]

-

Cell Culture: Use cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[16]

-

Treatment: Expose the cells to the test compound at various concentrations.

-

Analysis: After treatment, stain the cells and score for the presence of micronuclei using microscopy or flow cytometry.[7]

-

Data Presentation:

| Assay | Test System | Metabolic Activation (S9) | Result (e.g., Positive/Negative) | Fold Increase over Control |

| Ames Test (TA98) | S. typhimurium | Without | Data to be determined | Data to be determined |

| With | Data to be determined | Data to be determined | ||

| Ames Test (TA100) | S. typhimurium | Without | Data to be determined | Data to be determined |

| With | Data to be determined | Data to be determined | ||

| Micronucleus Assay | CHO cells | Without | Data to be determined | Data to be determined |

| With | Data to be determined | Data to be determined |

Potential Signaling Pathways for Piperazine Derivative Toxicity

Based on existing literature for other piperazine derivatives, the following signaling pathways may be relevant to the potential toxicity of this compound.[5][6]

Caption: Potential toxicity pathways for piperazine derivatives.

In Vivo Acute Systemic Toxicity

Following promising in vitro results, in vivo studies are necessary to understand the compound's effects in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME).[17]

Experimental Protocol:

-

Acute Systemic Toxicity Study (e.g., OECD TG 420, 423, or 425): These studies are designed to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of a substance after a single administration.[18][19]

-

Animal Model: Typically rodents (e.g., rats or mice).

-

Administration Route: The intended clinical route of administration should be used (e.g., oral, intravenous).

-

Dose Levels: A range of doses is administered to different groups of animals.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[20]

-

Endpoints: Clinical signs, body weight changes, mortality, and gross pathology at necropsy.

-

Data Presentation:

| Species/Strain | Route of Administration | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (%) | Gross Pathology Findings |

| Rat (Sprague-Dawley) | Oral | Dose 1 | e.g., 5 M, 5 F | Data | Observations | Data | Observations |

| Dose 2 | e.g., 5 M, 5 F | Data | Observations | Data | Observations | ||

| Dose 3 | e.g., 5 M, 5 F | Data | Observations | Data | Observations | ||

| Vehicle Control | e.g., 5 M, 5 F | Data | Observations | Data | Observations |

The preliminary toxicity screening of this compound is a multi-faceted process that requires a systematic approach. By employing the in vitro and in vivo assays outlined in this guide, researchers can obtain a robust initial safety profile of the compound. The data generated from these studies will be instrumental in making informed decisions about the continued development of this novel chemical entity, ensuring that only candidates with an acceptable safety margin proceed to further preclinical and clinical evaluation. It is imperative to interpret the results of these assays in an integrated manner to fully understand the potential toxicological risks associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. dovepress.com [dovepress.com]

- 16. pharmaron.com [pharmaron.com]

- 17. fiveable.me [fiveable.me]

- 18. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Structural Analogs of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2][3] Their unique physicochemical properties, including their ability to modulate solubility and engage in multiple hydrogen bonding interactions, make them attractive moieties for the design of novel drugs.[1][3] This technical guide focuses on the structural analogs of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, a compound class characterized by a piperazine ring linked to a piperidine moiety via an N-acetamido bridge. While specific data on the lead compound is limited, this document provides an in-depth overview of its structural analogs, summarizing their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting a range of diseases.

Core Structure and Chemical Identity

The core structure of the parent compound, this compound, is identified by the following chemical information:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₁₁H₂₁N₃O[4]

-

Molecular Weight: 211.30 g/mol [4]

-

CAS Number: 2760439 (Parent Compound)[4]

Synthesis of Structural Analogs

The synthesis of piperazine-containing compounds is a well-established area of organic chemistry.[3] Analogs of this compound can be prepared through various synthetic routes, typically involving the coupling of functionalized piperazine and piperidine synthons. A general synthetic strategy is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of piperazine-piperidine analogs.

Biological Activities of Structural Analogs

Piperazine derivatives exhibit a remarkable diversity of biological activities, a testament to the versatility of this chemical scaffold.[2][5][6][7] Structural modifications to the piperazine and piperidine rings, as well as the linker, can significantly modulate the pharmacological profile of the resulting compounds.

Anticancer Activity

Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[2][7][8] Their mechanisms of action are varied and can include the inhibition of crucial cellular pathways involved in cancer cell proliferation and survival. For instance, certain piperazine-2-one derivatives have been shown to inhibit farnesyltransferase, an enzyme critical for the function of Ras proteins, which are frequently mutated in cancer.[8]

Table 1: In Vitro Anticancer Activity of Selected Piperazine Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | HeLa (Cervical) | 9.2 | [9] |

| MDA-MB-231 (Breast) | 8.4 | [9] | |

| Compound 13 | HeLa (Cervical) | 8.4 | [9] |

| MDA-MB-231 (Breast) | 6.8 | [9] | |

| PD-1 | HepG2 (Liver) | >55.44% inhibition at 100 µg/mL | |

| PD-2 | HepG2 (Liver) | >90.45% inhibition at 100 µg/mL |

Note: IC₅₀ is the half-maximal inhibitory concentration.

A proposed signaling pathway for the anticancer effects of some piperazine derivatives is illustrated below.

Caption: Inhibition of farnesyltransferase by piperazine analogs can disrupt Ras signaling.

Anti-inflammatory and Antihistamine Activity

Piperazine derivatives have also demonstrated significant anti-inflammatory and antihistamine properties.[5] These activities are often attributed to their ability to modulate the release or action of inflammatory mediators.

Table 2: Anti-inflammatory and Antihistamine Activity of Piperazine Derivatives

| Compound ID | Activity | Assay | Result | Reference |

| PD-1 | Antihistamine | Histamine Release | 18.22% reduction | |

| Anti-inflammatory | Nitrite Production Inhibition | 39.42% at 10 µM | ||

| TNF-α Inhibition | 56.97% at 10 µM | |||

| PD-2 | Anti-inflammatory | Nitrite Production Inhibition | 33.7% at 10 µM | |

| TNF-α Inhibition | 44.73% at 10 µM |

Note: TNF-α is Tumor Necrosis Factor-alpha, a key inflammatory cytokine.

Antimicrobial Activity

The piperazine scaffold is a component of several antimicrobial agents.[2][6][7][10] Derivatives have shown activity against a range of bacterial and fungal pathogens.[8]

Table 3: Antimicrobial Activity of Selected Piperazine Analogs

| Compound ID | Organism | Activity | Reference |

| PD-2 | Pseudomonas aeruginosa | Active | |

| Candida albicans | Active | ||

| Compound 3d | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [10] |

| Pseudomonas aeruginosa | Better activity than ampicillin | [10] | |

| Compound 3g | Escherichia coli | More efficient than ampicillin | [10] |

Neuroprotective and Enzyme Inhibitory Activities

Derivatives of piperazine have been investigated for their potential in treating neurodegenerative diseases by targeting specific enzymes.[8] For example, some analogs have shown anti-acetylcholinesterase activity, which is a key target in Alzheimer's disease therapy.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of common methodologies used to evaluate the biological activities of piperazine analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Assay (Nitrite Production in Macrophages)

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.

-

Nitrite Measurement: After incubation, the supernatant is collected, and the nitrite concentration (an indicator of nitric oxide production) is measured using the Griess reagent.

-

Data Analysis: The percentage of nitrite production inhibition is calculated compared to the LPS-stimulated control.

Conclusion

The structural framework of this compound represents a promising starting point for the design of novel therapeutic agents. The extensive body of research on its structural analogs demonstrates a wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The versatility of the piperazine scaffold allows for fine-tuning of pharmacological properties through targeted chemical modifications.[1][2][7] This technical guide provides a comprehensive overview of the current state of knowledge, offering valuable insights for researchers and drug development professionals seeking to exploit the therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these analogs will undoubtedly pave the way for the development of new and effective medicines.

References

- 1. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-[2-Oxo-2-(Piperidin-1-Yl)ethyl]piperazin-1-Ium | C11H22N3O+ | CID 91826681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Patent Landscape of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: A Technical Guide for Drug Development Professionals

Introduction

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a molecule belonging to the broader class of piperazine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The piperazine scaffold is a common feature in numerous approved drugs, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth analysis of the patent landscape surrounding this chemical entity, alongside detailed experimental protocols and an exploration of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and intellectual property considerations for this class of compounds.

I. Patent Landscape Analysis

While a direct patent search for "this compound" does not yield specific results explicitly claiming this molecule, the broader patent landscape for piperazine derivatives, particularly piperazine acetamides, is extensive. Numerous patents claim large Markush structures that would encompass this specific compound. These patents are primarily focused on the development of agents for neurological and psychiatric disorders.

Key Therapeutic Areas in Piperazine Derivative Patents:

-

Neurodegenerative Disorders: A significant number of patents focus on the use of piperazine derivatives for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. The claimed therapeutic effects often relate to neuroprotection, reduction of amyloid-β (Aβ) aggregation, and inhibition of tau pathology.[1][2]

-

Psychiatric Disorders: Piperazine derivatives are widely patented for their potential use as antipsychotics, antidepressants, and anxiolytics. Their mechanism of action often involves modulation of various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.

-

Other CNS Applications: Patents also cover the use of piperazine compounds for a range of other CNS-related conditions, including epilepsy, pain management, and cognitive enhancement.

Table 1: Representative Patent Applications for Piperazine Derivatives in CNS Disorders

| Patent/Application No. | Assignee | Therapeutic Target/Indication | General Structure Claimed |

| WO 2019/089066 A1 | Not specified | Aβ42 oligomer inhibition (Alzheimer's disease) | Piperazine-acetamide core structures |

| EP 4 417 596 A1 | Not specified | Neurodegenerative disorders | Piperazine derivatives with modified phenyl groups |

| US 5,866,574 A | Not specified | Pancreatitis remedy with neuroprotective action | N-piperazine acetamide derivatives |

| JP 3478852 B2 | Not specified | Adenosine reabsorption-inhibiting, neuroprotective | Piperazine acetamide derivatives of 4,5-diphenyloxazole |

It is crucial for researchers to conduct a thorough freedom-to-operate analysis, considering the broad claims in existing patents that may cover this compound and its potential derivatives.

II. Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not explicitly available in the public domain. However, based on the well-established chemistry of N-acylpiperazine synthesis, a plausible synthetic route and relevant analytical and biological assays can be proposed.

A. Synthesis of this compound

The synthesis of the target compound can be achieved through a straightforward acylation of piperazine with an appropriate acylating agent.

Proposed Synthetic Scheme:

A common method for the synthesis of N-acyl piperazines involves the reaction of piperazine with a carboxylic acid or its activated derivative.[3]

Detailed Methodology:

-

Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Addition of Acylating Agent: Slowly add a solution of 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

B. Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy | ||

| 1H NMR | To determine the proton environment and confirm the structure. | Peaks corresponding to the piperazine and piperidine ring protons, as well as the methylene protons of the ethyl linker. |

| 13C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbon, and the carbons of the piperazine and piperidine rings. |

| Mass Spectrometry | ||

| LC-MS | To confirm the molecular weight and purity of the compound. | A major peak corresponding to the [M+H]+ ion of the target molecule. |

| HRMS | To determine the exact mass and elemental composition. | A precise mass measurement that matches the calculated molecular formula. |

| Chromatography | ||

| HPLC | To assess the purity of the final compound. | A single major peak indicating a high degree of purity. |

C. In Vitro Neuroprotective Assays

To evaluate the potential neuroprotective effects of this compound, a series of in vitro assays can be performed.

1. Amyloid-β Aggregation Inhibition Assay:

-

Principle: This assay measures the ability of the compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

-

Methodology:

-

Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Incubate the Aβ peptide solution with varying concentrations of the test compound at 37°C for 24-48 hours.

-

Measure the extent of Aβ aggregation using the Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet structures in aggregated Aβ, resulting in a measurable increase in fluorescence.

-

Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.

-

2. Neurotoxicity Reversal Assay in SH-SY5Y Cells:

-

Principle: This assay assesses the ability of the compound to protect neuronal cells from Aβ-induced toxicity.[1]

-

Methodology:

-

Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

-

Expose the cells to a toxic concentration of pre-aggregated Aβ1-42 oligomers for 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.

-

Determine the concentration at which the compound provides significant protection against Aβ-induced cell death.

-

III. Potential Signaling Pathways